

# Understanding the Compound & The Solubility Challenge

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## Compound Focus: Lauryl isoquinolinium bromide

CAS No.: 93-23-2

Cat. No.: S772701

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## Basic Properties of Lauryl Isoquinolinium Bromide

The table below summarizes the key physicochemical properties of **Lauryl Isoquinolinium Bromide**, which are fundamental to understanding its solubility behavior [1] [2] [3].

Property	Specification
CAS Number	93-23-2
Molecular Formula	$C_{21}H_{32}BrN$
Molecular Weight	378.4 g/mol
Form	Solid, Off-White to Yellow
Melting Point	>110°C (with decomposition)
Stability	Very Hygroscopic (requires storage under inert atmosphere)
Known Solubility	Slightly soluble in Chloroform and Methanol.

This profile suggests the compound has high hydrophobicity, which is the primary cause of its poor aqueous solubility [4]. As a cationic surfactant, it may also have a critical micelle concentration (CMC) that

influences its dissolution behavior [5].

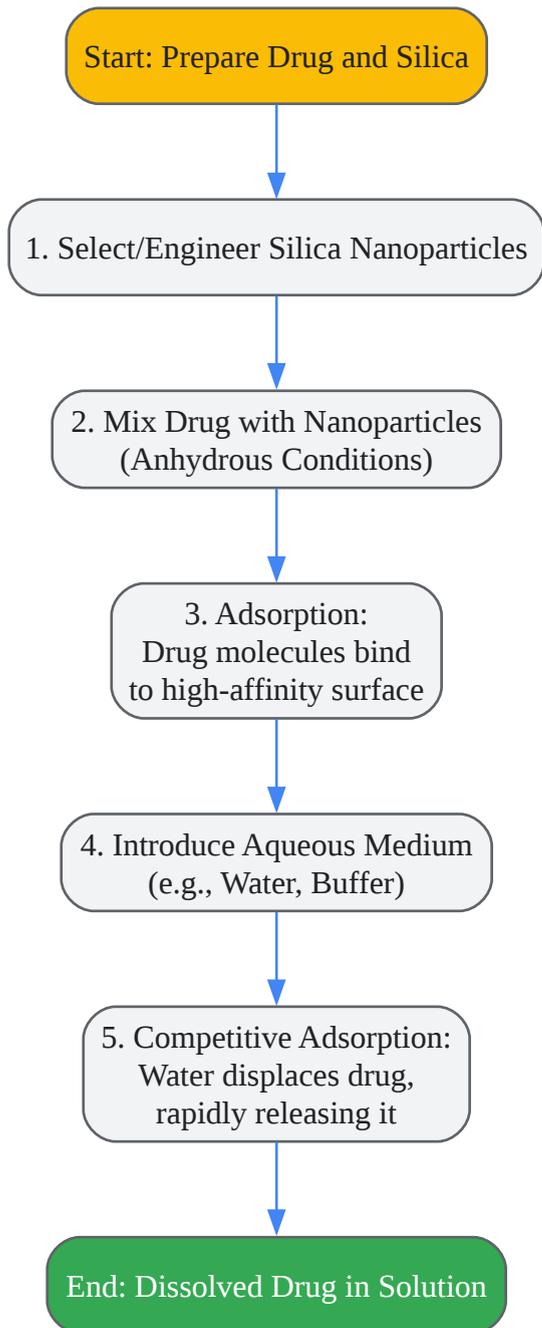
## Strategies and Techniques for Solubility Enhancement

Since direct methods for **Lauryl Isoquinolinium Bromide** are not documented, the following table outlines general techniques applicable to poorly soluble compounds, with a focus on a particularly promising new technology.

Technique/Method	Principle	Potential Application & Notes
<b>Advanced Silica Nanosurfaces</b> [6]	Uses silica nanoparticles with ultra-high silanol density for competitive adsorption, rapidly releasing drug in water.	Broadly applicable. Shown to increase solubility of various drugs by 10 to 2000-fold. Highly promising for novel formulations.
<b>pH Adjustment</b>	Modifies the ionization state of the drug to increase its aqueous solubility.	Most effective for ionizable compounds. The applicability for Lauryl Isoquinolinium Bromide needs experimental verification.
<b>Use of Cosolvents</b>	Uses water-miscible solvents (e.g., methanol, DMSO) to improve drug solubility.	Based on its slight solubility in methanol [1] [2]. Suitable for <i>in vitro</i> studies; requires safety evaluation for other uses.
<b>Surfactant/Micellar Systems</b>	Employs surfactants to form micelles that solubilize hydrophobic molecules.	As a cationic surfactant itself, formulating with non-ionic surfactants may prevent precipitation [5].
<b>Complexation Agents</b>	Uses agents like cyclodextrins to form water-soluble inclusion complexes.	A classic technique worth empirical testing.

## A Promising Protocol: Silica Nanosurfaces for Solubility Enhancement

Recent research (February 2025) has demonstrated a highly effective, broad-spectrum technique for enhancing drug solubility using engineered silica nanoparticles [6]. Below is an experimental workflow detailing this method.



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### Detailed Methodology

This protocol is adapted from a 2025 study published in the *Proceedings of the National Academy of Sciences* (PNAS) [6].

- **Materials Preparation:**

- **Engineered Silica Nanoparticles:** Use silica nanoparticles (7-22 nm) that have been engineered to have an **ultra-high surface silanol (Si-OH) density (up to 20 OH/nm<sup>2</sup>)**. This is a critical parameter, as conventional silica (4-6 OH/nm<sup>2</sup>) is insufficient.
- **Drug Solution:** Prepare a concentrated solution of **Lauryl Isoquinolinium Bromide** in a suitable, volatile organic solvent in which it is soluble (e.g., chloroform or methanol, based on its known solubility profile [1]).

- **Adsorption and Template Formation:**

- Mix the drug solution with the engineered silica nanoparticles under anhydrous conditions.
- Allow the solvent to evaporate in a controlled manner (e.g., under a gentle nitrogen stream or rotary evaporation). This process co-agglomerates the nanoparticles and adsorbs the drug molecules onto the high-affinity silanol surfaces, forming a dry, porous template.

- **Dissolution and Release Testing:**

- Add the drug-loaded silica template to the desired aqueous medium (e.g., water, phosphate-buffered saline) under gentle agitation.
- The competitive adsorption mechanism will take place: water molecules, which have a higher binding affinity to the ultra-high-density silanol surfaces, will displace the adsorbed drug molecules, leading to their rapid release into the solution.

### Key Advantages of This Method:

- **Broad Applicability:** This technique has been successfully tested on 15 different poorly soluble drugs, enhancing solubility by **100 to 2,000 times** [6].
- **No Chemical Modification:** It does not require covalent modification of the drug molecule.
- **Regulatory Friendly:** Silica is generally recognized as safe (GRAS) by the FDA [6].
- **Stability:** The formulation showed no significant degradation in performance over two years of stability testing [6].

## Frequently Asked Questions (FAQs)

**Q1: What is the most critical first step in troubleshooting solubility issues with this compound?** The first step is to fully characterize its basic solubility profile. Quantitatively determine its equilibrium solubility in various pharmaceutically relevant solvents (e.g., water, buffers at different pH, and common cosolvents like methanol and PEG). This baseline data is essential for evaluating the success of any enhancement strategy [4].

**Q2: The compound is hygroscopic. How should it be stored to ensure stability during experiments?** The search results specifically indicate that **Lauryl Isoquinolinium Bromide** is "Very Hygroscopic" and should be stored in a **refrigerator, under an inert atmosphere** [1] [2]. Always handle the powder in a controlled environment like a glovebox or under a nitrogen blanket to prevent moisture uptake, which could complicate formulation and analysis.

**Q3: Are there any safety concerns related to its use?** As a cationic surfactant, this class of compounds can sometimes exhibit biological activity or irritation [5]. While one source mentions its use as a topical hair growth delayer without systemic effects [7], it is crucial to consult its specific Safety Data Sheet (SDS) and conduct appropriate risk assessments before proceeding with any *in vivo* or clinical studies.

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